molecular formula C13H10FNO3 B15365627 8-Cyclopropoxy-3-fluoroquinoline-6-carboxylic acid

8-Cyclopropoxy-3-fluoroquinoline-6-carboxylic acid

Cat. No.: B15365627
M. Wt: 247.22 g/mol
InChI Key: AOECWJQZKGVYEG-UHFFFAOYSA-N
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Description

8-Cyclopropoxy-3-fluoroquinoline-6-carboxylic acid is a quinoline derivative with a cyclopropoxy group at the 8-position and a fluoro group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Cyclopropoxy-3-fluoroquinoline-6-carboxylic acid typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 8-Cyclopropoxy-3-fluoroquinoline-6-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions may involve hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.

Major Products Formed:

  • Oxidation: Formation of quinone derivatives.

  • Reduction: Production of reduced quinoline derivatives.

  • Substitution: Introduction of various functional groups at different positions on the quinoline ring.

Scientific Research Applications

Chemistry: In chemistry, 8-Cyclopropoxy-3-fluoroquinoline-6-carboxylic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: This compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its interaction with biological targets can provide insights into the mechanisms of various biological processes.

Medicine: In the field of medicine, this compound may be explored for its therapeutic potential. It could serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: In industry, this compound can be used in the production of agrochemicals, dyes, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism by which 8-Cyclopropoxy-3-fluoroquinoline-6-carboxylic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved can vary widely depending on the biological or chemical context.

Comparison with Similar Compounds

  • 6-Fluoroquinoline-3-carboxylic acid: Similar structure but lacks the cyclopropoxy group.

  • 8-Cyclopropoxyquinoline-6-carboxylic acid: Similar but without the fluorine atom at the 3-position.

  • 3-Fluoroquinoline-6-carboxylic acid: Similar but lacks the cyclopropoxy group.

Uniqueness: 8-Cyclopropoxy-3-fluoroquinoline-6-carboxylic acid is unique due to the presence of both the cyclopropoxy and fluorine groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C13H10FNO3

Molecular Weight

247.22 g/mol

IUPAC Name

8-cyclopropyloxy-3-fluoroquinoline-6-carboxylic acid

InChI

InChI=1S/C13H10FNO3/c14-9-4-7-3-8(13(16)17)5-11(12(7)15-6-9)18-10-1-2-10/h3-6,10H,1-2H2,(H,16,17)

InChI Key

AOECWJQZKGVYEG-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C3C(=CC(=C2)C(=O)O)C=C(C=N3)F

Origin of Product

United States

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